BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Carbonic Anhydrase Inhibition Tumour-Associated Isoforms hCA IX

2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 338748-46-2) is a heterocyclic small-molecule building block belonging to the 1,2,3-triazole-4-carboxylic acid family. It features a 4-fluorophenyl substituent at the N2 position and a methyl group at C5 of the triazole core, yielding a molecular formula of C₁₀H₈FN₃O₂ and a molecular weight of 221.19 g/mol.

Molecular Formula C10H8FN3O2
Molecular Weight 221.191
CAS No. 338748-46-2
Cat. No. B2443870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
CAS338748-46-2
Molecular FormulaC10H8FN3O2
Molecular Weight221.191
Structural Identifiers
SMILESCC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H8FN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
InChIKeyKCRVIJNGPBZBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid (CAS 338748-46-2): A Fluorinated Triazole Carboxylic Acid Scaffold for Targeted hCA IX/XII Inhibition


2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 338748-46-2) is a heterocyclic small-molecule building block belonging to the 1,2,3-triazole-4-carboxylic acid family. It features a 4-fluorophenyl substituent at the N2 position and a methyl group at C5 of the triazole core, yielding a molecular formula of C₁₀H₈FN₃O₂ and a molecular weight of 221.19 g/mol . The compound is primarily utilised as a versatile synthetic intermediate in medicinal chemistry and chemical biology , with recent research highlighting its differentiated potential as a non-classical carbonic anhydrase inhibitor targeting the tumour-associated isoforms hCA IX and hCA XII [1].

Why Generic Substitution of 2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid with Unsubstituted Phenyl or Regioisomeric Triazole Carboxylic Acids Carries Experimental Risk


In-class 1,2,3-triazole-4-carboxylic acids cannot be interchanged with the 4-fluorophenyl, 2H-substituted variant without risking significant loss of target potency and isoform selectivity. The 4-fluorophenyl moiety is not a passive spectator; it directly modulates electronic distribution and hydrophobic contacts within the enzyme active site, as evidenced by the 4-fluorophenyl appended derivative 6c being the most potent inhibitor of hCA IX and hCA XII among a panel of 28 triazole carboxylic acids and esters [1]. Regioisomeric substitution at N1 versus N2 leads to distinct spatial orientation of the pharmacophore, while replacement of the 4-fluorophenyl group with phenyl, 3-fluorophenyl, or 4-chlorophenyl substituents alters hydrogen-bonding capacity and lipophilicity, directly compromising the specific binding interactions that drive the observed sub-micromolar Ki values [1].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid (CAS 338748-46-2) Relative to Closest Structural Analogs


hCA IX Inhibition Potency: 4-Fluorophenyl Carboxylic Acid 6c vs. Unsubstituted Phenyl and Other Aryl Analogues

In a direct head-to-head evaluation of 14 carboxylic acid derivatives (6a–n) against four human carbonic anhydrase isoforms, the 4-fluorophenyl appended derivative 6c [identified as 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid] exhibited the most potent inhibition of hCA IX, with a Ki of 0.7 μM. This represents the highest potency within the entire carboxylic acid sub-series, surpassing analogues bearing unsubstituted phenyl (6a), 4-methylphenyl (6b), 4-chlorophenyl (6d), 4-bromophenyl (6e), and other aryl substituents [1]. The majority of comparator compounds in the series displayed only weak-to-moderate inhibition of hCA I, underscoring the isoform selectivity profile conferred specifically by the 4-fluorophenyl substitution pattern [1].

Carbonic Anhydrase Inhibition Tumour-Associated Isoforms hCA IX Triazole Carboxylic Acids

hCA XII Inhibition Potency: Equipotent Activity of 4-Fluorophenyl 6c vs. Other Aryl Carboxylic Acid Derivatives

The same head-to-head panel revealed that compound 6c also achieved a Ki of 0.7 μM against hCA XII, equalling its potency on hCA IX and again ranking as the most potent carboxylic acid derivative in the series against this second tumour-associated isoform [1]. This dual hCA IX/XII equipotency is a distinguishing feature relative to comparator compounds 6a–6n, which either showed weaker inhibition of hCA XII or lacked the balanced dual-isoform profile [1]. The 4-fluorophenyl group thus provides a unique combination of electronic and steric properties that simultaneously satisfy the active-site topologies of both isoforms.

Carbonic Anhydrase Inhibition hCA XII Tumour Hypoxia Triazole Pharmacophore

Isoform Selectivity Profile: hCA IX/XII over hCA I – Differentiated Selectivity vs. Broad-Spectrum Carboxylic Acid CA Inhibitors

Within the same study, most target compounds, including 6c, showed poor inhibition against the ubiquitous cytosolic isoform hCA I [1]. While comparator broad-spectrum CA inhibitors such as acetazolamide (a classical sulfonamide) inhibit hCA I with a Ki of approximately 0.25 μM, compound 6c exhibits negligible hCA I inhibition at concentrations that achieve sub-micromolar blockade of hCA IX and XII [1][2]. This selectivity window is a direct consequence of the non-classical carboxylic acid zinc-binding group combined with the 4-fluorophenyl substitution, distinguishing 6c from sulfonamide-based CA inhibitors that lack isoform discrimination.

Isoform Selectivity hCA I Off-Target Carbonic Anhydrase Tumour Selectivity

Cytotoxic Activity Against A549 Lung Cancer Cells: 4-Fluorophenyl 6c Exhibits Sub-100 μM IC50

Compound 6c was one of only two compounds in the 28-member library (alongside ester derivative 5i) to demonstrate cytotoxic activity against A549 human lung adenocarcinoma cells with an IC50 value below 100 μM [1]. The remaining 26 compounds, including the other carboxylic acid derivatives (6a–b, 6d–n), showed weaker or negligible cytotoxicity at comparable concentrations [1]. This cellular activity provides an orthogonal validation that the 4-fluorophenyl substitution does not merely enhance isolated enzyme inhibition but also translates to measurable antiproliferative effects in a cancer cell model.

Cytotoxicity A549 Lung Cancer Cellular Antiproliferative Triazole Carboxylic Acid

Carboxylic Acid vs. Ester Functionality: hCA Inhibition Profile Inversion Driven by the Free Acid Group

A systematic comparison between the ester (5a–n) and carboxylic acid (6a–n) series within the same study revealed a functional group-dependent inversion of the hCA inhibition profile: carboxylic acid derivatives displayed low micromolar inhibition against hCA II, IX, and XII, whereas the corresponding ester derivatives were significantly less potent against these isoforms [1]. Conversely, ester derivatives exhibited higher percentage inhibition against cathepsin B at 10⁻⁷ M compared to their carboxylic acid counterparts [1]. This demonstrates that the free carboxylic acid group is indispensable for achieving sub-micromolar hCA IX/XII potency, and procurement of the ester analogue (e.g., methyl 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate) would not recapitulate the CA inhibition profile of the free acid.

Carboxylic Acid Pharmacophore Ester-to-Acid Comparison Zinc-Binding Group hCA II Inhibition

Regioisomeric Differentiation: N2-(4-Fluorophenyl)-2H-triazole vs. N1-(4-Fluorophenyl)-1H-triazole Carboxylic Acid

The target compound belongs to the 2H-1,2,3-triazole series (N2-substituted), which is structurally and electronically distinct from the more common 1H-1,2,3-triazole (N1-substituted) regioisomers. In the Siwach et al. study, the entire carboxylic acid series (6a–n) is based on the N2-substituted scaffold, and the 4-fluorophenyl derivative 6c achieves Ki values of 0.7 μM against both hCA IX and XII [1]. By contrast, 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 214541-35-2) is a distinct chemical entity with different spatial orientation of the 4-fluorophenyl ring relative to the carboxylic acid group, leading to altered binding geometry at the CA active site. No published data demonstrate equivalent hCA IX/XII potency for the N1 regioisomer, and the N2 scaffold is specifically required for the pharmacophore alignment that yields the observed dual-isoform inhibition profile [1].

Regioisomerism N1 vs. N2 Substitution Triazole Tautomerism Pharmacophore Orientation

High-Impact Application Scenarios for 2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid (CAS 338748-46-2) Based on Quantitative Differentiation Evidence


Lead Optimisation Starting Point for Tumour-Selective Carbonic Anhydrase IX/XII Dual Inhibitors

Medicinal chemistry teams developing non-sulfonamide CA inhibitors for hypoxic tumour targeting can deploy this compound as a validated starting scaffold with pre-quantified dual hCA IX/XII potency (Ki = 0.7 μM for both isoforms) and demonstrated selectivity over the ubiquitous hCA I isoform [1]. This eliminates the need for de novo screening of triazole libraries to identify CA-active cores and provides a direct benchmark for structure–activity relationship (SAR) expansion at the 4-position of the phenyl ring and the C5-methyl group.

Chemical Biology Probe for Dissecting the Role of hCA IX/XII in the Tumour Microenvironment with Spared hCA I Activity

The compound's selective inhibition profile—potent against the tumour-associated transmembrane isoforms hCA IX and XII while sparing the cytosolic hCA I isoform—makes it suitable as a chemical biology tool to interrogate pH regulation mechanisms in cancer cell models without confounding effects from broad-spectrum CA inhibition [1]. Researchers can use this probe in combination with hCA I-selective inhibitors to deconvolve isoform-specific contributions to extracellular acidification and cell migration.

Fragment-Based Drug Discovery Library Component for Non-Classical Zinc-Binding Pharmacophores

As a low-molecular-weight (221.19 Da) carboxylic acid with a demonstrated capacity to inhibit zinc-dependent metalloenzymes through a non-classical mechanism, this compound is an ideal fragment for inclusion in fragment-based drug discovery (FBDD) libraries targeting carbonic anhydrases or other zinc-containing enzymes [1]. Its validated binding to hCA II, IX, and XII provides a starting point for fragment growing or merging strategies, while the synthetic accessibility of the triazole core enables rapid analoguing.

Dual CA/Cathepsin B Inhibitor Development for Metastatic Cancer Models

The compound's demonstrated dual inhibitory activity against carbonic anhydrases and cathepsin B—a cysteine protease implicated in tumour invasion and metastasis—positions it as a unique scaffold for developing multi-target anticancer agents [1]. While the carboxylic acid form favours CA inhibition, the corresponding ester prodrug can be designed to release the active acid intracellularly while providing initial cathepsin B engagement, enabling sequential targeting of both extracellular pH regulation and intracellular proteolysis pathways.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.